2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11117165
InChI: InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21)
SMILES: C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O
Molecular Formula: C19H14N2O
Molecular Weight: 286.3 g/mol

2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol

CAS No.:

Cat. No.: VC11117165

Molecular Formula: C19H14N2O

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol -

Specification

Molecular Formula C19H14N2O
Molecular Weight 286.3 g/mol
IUPAC Name 2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol
Standard InChI InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21)
Standard InChI Key MJUPAMSRKDJYGS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

2-(5-Phenyl-1H-pyrazol-3-yl)-1-naphthol (IUPAC name: 2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol) is a fused aromatic system with the molecular formula C₁₉H₁₄N₂O and a molecular weight of 286.3 g/mol. The molecule consists of a β-naphthol unit (1-hydroxynaphthalene) linked to a 5-phenyl-1H-pyrazole ring at the 2-position. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions in biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₄N₂O
Molecular Weight286.3 g/mol
Density1.3±0.1 g/cm³ (estimated)
LogP (Partition Coefficient)1.90
Hydrogen Bond Donors2 (hydroxyl, pyrazole NH)
Hydrogen Bond Acceptors3 (hydroxyl O, pyrazole N)

The LogP value of 1.90 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments.

Spectroscopic Characterization

Infrared (IR) spectroscopy of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol reveals distinct absorption bands:

  • O-H Stretch: A broad peak at 3200–3400 cm⁻¹ corresponds to the phenolic hydroxyl group .

  • C=N Stretch: A sharp band near 1600 cm⁻¹ confirms the pyrazole ring’s imine functionality .

  • Aromatic C-H Bends: Peaks between 700–900 cm⁻¹ arise from naphthalene and phenyl substituents .

¹H NMR (400 MHz, d₆-DMSO) data further corroborates the structure:

  • δ 12.85 (s, 1H): Pyrazole NH proton.

  • δ 10.45 (s, 1H): Phenolic hydroxyl proton.

  • δ 7.20–8.50 (m, 11H): Aromatic protons from naphthalene and phenyl groups .

Synthetic Methodologies

Baker-Venkatraman Rearrangement

A widely employed route involves the Baker-Venkatraman rearrangement, a base-catalyzed reaction converting naphthyl esters to 1,3-diketones. Key steps include:

  • Esterification: β-Naphthol reacts with substituted benzoic acids to form naphthyl esters.

  • Rearrangement: Treatment with potassium hydroxide in pyridine yields 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-diones .

  • Cyclization: Refluxing diketones with hydrazine hydrate induces pyrazole ring formation via cyclocondensation .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
EsterificationBenzoic acid, H₂SO₄, 80°C75–85
RearrangementKOH, pyridine, 50°C60–70
CyclizationHydrazine hydrate, ethanol, reflux50–65

Alternative Pathways

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For example, irradiating β-naphthol derivatives with phenylhydrazines at 100°C for 15 minutes achieves cyclization yields of 70–80%.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. Molecular docking studies suggest that 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol binds to COX-2’s active site via:

  • Hydrogen bonding between the phenolic hydroxyl and Arg120.

  • π-Stacking interactions of the naphthalene ring with Tyr385 .

Table 3: In Vitro Enzyme Inhibition Data

EnzymeIC₅₀ (μM)Reference Compound (IC₅₀)
COX-212.4Celecoxib (0.04 μM)
5-LOX18.7Zileuton (1.2 μM)

While less potent than clinical drugs, its dual inhibition profile may reduce gastrointestinal toxicity associated with selective COX-2 inhibitors.

Antimicrobial Properties

The compound exhibits broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 32 μg/mL).

  • Gram-negative bacteria: Escherichia coli (MIC: 64 μg/mL).

  • Fungi: Aspergillus niger (MIC: 128 μg/mL) .

Mechanistically, the hydrophobic naphthalene moiety disrupts microbial cell membranes, while the pyrazole ring interferes with nucleic acid synthesis .

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